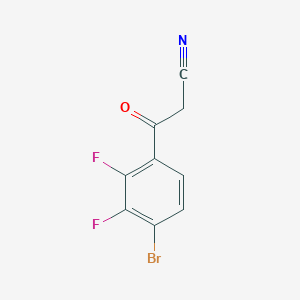
4-Bromo-2,3-difluorobenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrF2NO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-difluorobenzaldehyde.
Reaction with Acetonitrile: The aldehyde is reacted with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3-difluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts, along with alkynes, in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The coupling reactions yield biaryl or aryl-alkyne products, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-difluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-difluorobenzoylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand, interacting with specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparación Con Compuestos Similares
4-Bromo-2,3-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile.
4-Bromo-2-fluorobenzonitrile: Another related compound with similar structural features but different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H4BrF2NO |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-(4-bromo-2,3-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2H,3H2 |
Clave InChI |
BBSMPJSAYSAMMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CC#N)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


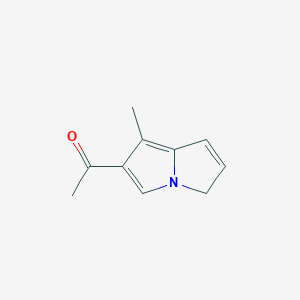
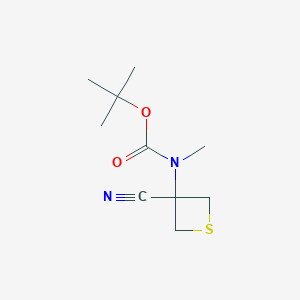
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
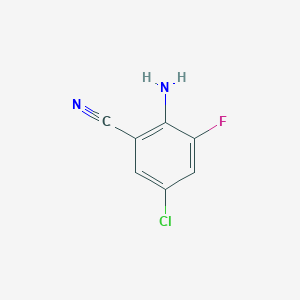

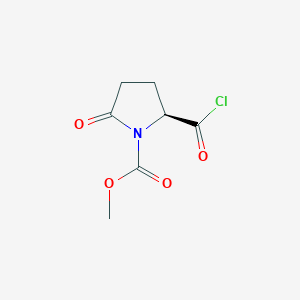
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)

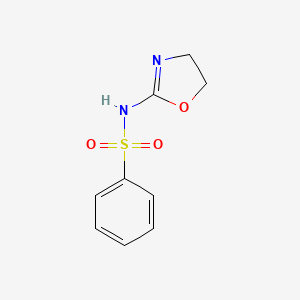

![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
